5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with various reagents, its role as a catalyst or intermediate in reactions, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and spectral properties. It could also include studying its stability under various conditions.Scientific Research Applications
Electrophosphorescence and Organic Light-Emitting Diodes (OLEDs)
A study by Zhang et al. (2010) demonstrates the use of a ligand, closely related to 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, in synthesizing iridium complexes for electrophosphorescent devices. These complexes showed promise as practical emitters for device applications due to their high efficiencies and stable luminescent colors (Zhang et al., 2010).
Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Pyridines
Gómez-García et al. (2016) explored the synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones using 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid. This study highlights the chemical versatility of the compound in synthesizing structurally complex and potentially pharmacologically relevant compounds (Gómez-García et al., 2016).
Reactive Extraction of Picolinic Acid
Datta and Kumar (2014) conducted a study on the reactive extraction of picolinic acid, a variant of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid. This research is significant for the pharmaceutical and nutritional supplement industries, as picolinic acid is an intermediate in the production of various compounds. The study focuses on extracting picolinic acid from dilute aqueous solutions like fermentation broth using non-toxic extractant-diluent systems (Datta & Kumar, 2014).
Coordination Chemistry and Complex Synthesis
Comba et al. (2016) investigated the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. These ligands, which include structural elements similar to 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, are significant for their potential applications in producing metal complexes for various scientific purposes, such as catalysis and material science (Comba et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling and disposal.
Future Directions
This could involve proposing further studies to learn more about the compound. This could include new synthetic routes, new reactions, or new applications in fields like medicine or materials science.
properties
IUPAC Name |
5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-8(6-17-10(9)11(18)19)7-2-1-3-16-5-7/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSZEZPOCWYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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